molecular formula C17H17N3O2S2 B2892369 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide CAS No. 878712-62-0

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide

Cat. No. B2892369
CAS RN: 878712-62-0
M. Wt: 359.46
InChI Key: ASNHJGAVDJZPLW-UHFFFAOYSA-N
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Description

The compound “2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity .


Synthesis Analysis

The synthesis of similar structures has been reported in the literature . The construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole was carried out starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on similar thieno[2,3-d]pyrimidine derivatives explores synthetic methodologies under various conditions, such as microwave irradiation, which has been shown to efficiently synthesize thieno[2,3-d]pyrimidines with potential pharmacological activities. For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with isocyanates under microwave irradiation has been investigated, leading to the synthesis of derivatives that may possess useful biological properties (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Antimicrobial Activity

Some synthesized pyrimidine-triazole derivatives, which are structurally related, have been studied for their antimicrobial activity. These studies often involve the synthesis of novel compounds from precursors like morpholin-3-one molecules through multi-step processes. The antimicrobial activity of such derivatives has been evaluated against selected bacterial and fungal strains, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Crystal Structure Analysis

The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been determined to understand their molecular conformations and potential interactions. These studies are crucial for drug design, as they provide insights into how these molecules might interact with biological targets (Subasri et al., 2016).

Dual Inhibitory Activities

Research into thieno[2,3-d]pyrimidine derivatives has also explored their potential as dual inhibitors of key enzymes, such as thymidylate synthase and dihydrofolate reductase, which are important targets in cancer therapy. This indicates the broad therapeutic potential of compounds within this chemical class (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

Studies on thieno[2,3-d]pyrimidine and related derivatives have also focused on their synthesis and evaluation for antitumor activities. These compounds have shown promising results against various human cancer cell lines, suggesting their potential in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Future Directions

The future directions for this compound could involve further studies to confirm its mechanism of action and to evaluate its potential as a therapeutic agent. The development of new antibacterial agents is a rapidly growing area of organic synthesis , and this compound, with its potential activity against TrmD, could contribute to this field.

properties

IUPAC Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-10-5-4-6-12(7-10)18-14(21)9-23-17-19-15-13(8-11(2)24-15)16(22)20(17)3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNHJGAVDJZPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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